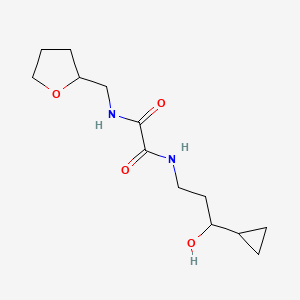
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, commonly known as CH-223191, is a selective antagonist of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. CH-223191 has been extensively studied for its potential applications in scientific research, especially in the fields of toxicology and immunology.
Aplicaciones Científicas De Investigación
Enzymatic Steps in Antibiotic Biosynthesis
Research on tetracyclines, a class of antibiotics, involves understanding enzymatic processes that transform key precursors into active compounds. The study by Wang et al. (2013) uncovered enzymes OxyS and OxyR that convert anhydrotetracycline into oxytetracycline, highlighting the role of specific hydroxylations and reductions in antibiotic biosynthesis. This research provides insights into the enzymatic transformations crucial for the synthesis of complex molecules, which could be relevant for the synthesis or modification of compounds like "N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide" (Wang et al., 2013).
Polyamine Analogues in Cancer Research
The study of polyamine analogues, such as CPENSpm, demonstrates their selective cytotoxic activity against tumor cells. This research by Ha et al. (1997) on the role of polyamine catabolism in programmed cell death reveals the potential of designing synthetic analogues for therapeutic purposes. Understanding the mechanisms behind the selective cytotoxicity of these compounds could inform the development of new treatments for cancer, suggesting a possible application area for structurally complex compounds like the one (Ha et al., 1997).
Cyclopropylamine Oxidation
The oxidation of cyclopropylamines, as studied by Shaffer et al. (2001), provides insights into the fate of the cyclopropyl group during enzymatic reactions. This research is relevant for understanding the metabolic pathways and reactivity of compounds containing cyclopropyl groups, which could extend to the metabolism of "N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide" (Shaffer et al., 2001).
N-Oxyl Compounds in Catalysis
Nutting et al. (2018) reviewed the electrochemical properties and applications of N-oxyl compounds, including TEMPO and PINO, in catalysis. This work highlights the utility of N-oxyl species in mediating selective oxidation reactions, which could be relevant for the functionalization of complex molecules and the development of synthetic methodologies applicable to compounds like the one you're interested in (Nutting et al., 2018).
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-11(9-3-4-9)5-6-14-12(17)13(18)15-8-10-2-1-7-19-10/h9-11,16H,1-8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCMCQBHMHQHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2823003.png)
![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)
![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)
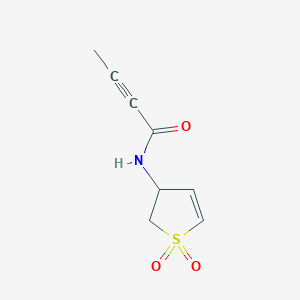

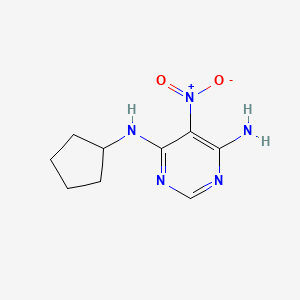
![2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2823014.png)
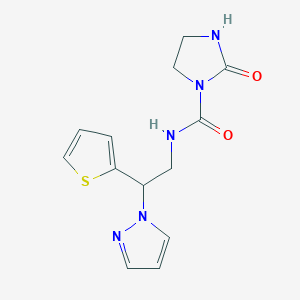
![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2823020.png)
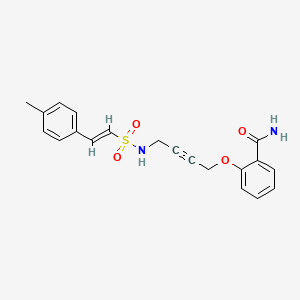
![N-[(pyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823025.png)